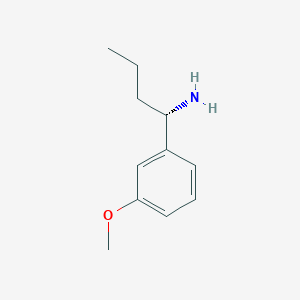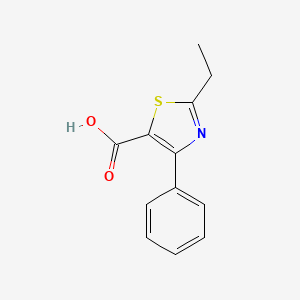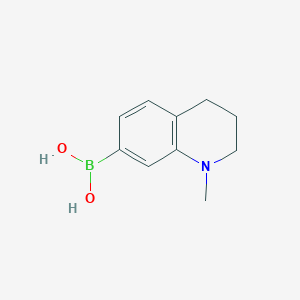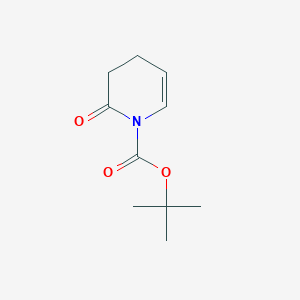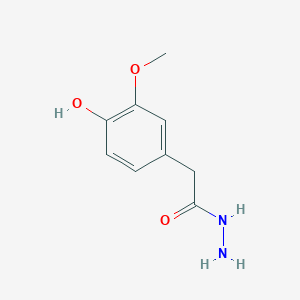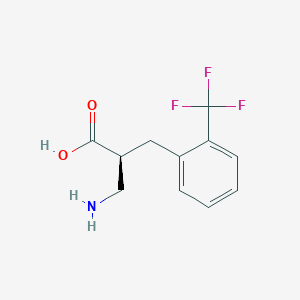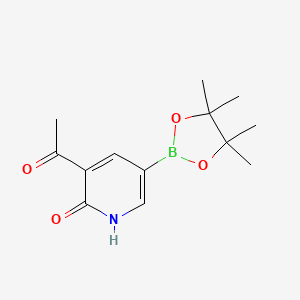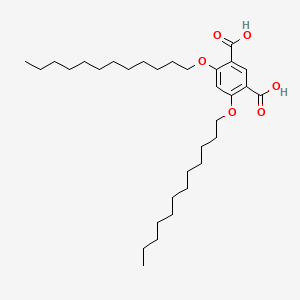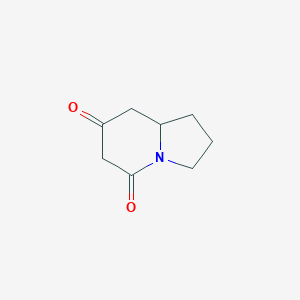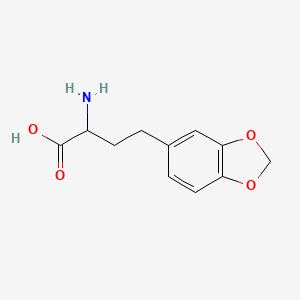
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid, featuring an amino group and a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions . Another method involves the amidation of 1,3-benzodioxinones with primary amines in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
類似化合物との比較
- 2-AMINO-2-(BENZO[D][1,3]DIOXOL-5-YL)ACETIC ACID
- 1-BENZO[D][1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
- 5-(BENZO[D][1,3]DIOXOL-5-YL)METHYL-4-(TERT-BUTYL)THIAZOL-2-AMINES
Uniqueness: 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety and the amino group allows for versatile functionalization and interaction with various biological targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
62177-01-9 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)3-1-7-2-4-9-10(5-7)16-6-15-9/h2,4-5,8H,1,3,6,12H2,(H,13,14) |
InChIキー |
CDRVGURNPPJPNN-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
